7-methoxy-N-(6-methoxypyridin-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-methoxy-N-(6-methoxypyridin-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 7-methoxy-N-(6-methoxypyridin-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide are kinases, specifically SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and MYLK (Myosin light chain kinase) or mutants thereof . These kinases play crucial roles in various cellular processes, including signal transduction, cell proliferation, and immune responses.
Mode of Action
This compound interacts with its targets by inhibiting the activity of these kinases . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The compound affects the methionine cycle by inhibiting the enzyme Methionine adenosyltransferase (MAT2A), which catalyzes the synthesis of S-adenosyl methionine (SAM or AdoMet) from methionine and ATP . SAM is the principal methyl donor for DNA methylation and is involved in gene transcription and cellular proliferation as well as the production of secondary metabolites .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of growth and induction of apoptosis in hepatoma cells . This is due to the disruption of the normal functioning of the targeted kinases and the methionine cycle.
Biochemical Analysis
Biochemical Properties
The compound 7-methoxy-N-(6-methoxypyridin-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is known to interact with the enzyme Methionine adenosyltransferase (MAT), specifically the MAT2A isoform . MAT is a cellular enzyme that catalyzes the synthesis of S-adenosyl methionine (SAM or AdoMet) from methionine and ATP . The interaction of our compound with MAT2A can influence the methionine cycle, which is crucial for cellular proliferation and the production of secondary metabolites .
Cellular Effects
In the context of cellular effects, this compound, through its interaction with MAT2A, can influence cellular functions. This switch results in lower SAM contents, which provide a growth advantage to hepatoma cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the MAT2A enzyme, leading to changes in gene expression and enzyme activity . By inhibiting MAT2A, it can potentially suppress growth and induce apoptosis in hepatoma cells .
Metabolic Pathways
Its interaction with the MAT2A enzyme suggests it may play a role in the methionine cycle
Properties
IUPAC Name |
7-methoxy-N-(6-methoxypyridin-3-yl)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-12-8-14(20)19-7-3-4-11(19)15(12)16(21)18-10-5-6-13(23-2)17-9-10/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGXKIPZAHCRFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=C3CCCN3C(=O)C=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.